Fludioxonil-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

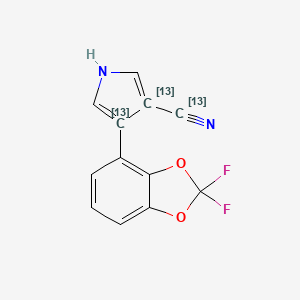

IUPAC Name |

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-(3,4-13C2)1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H/i4+1,7+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJOIMFVNIBMKC-XWKFXZGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)[13C]3=CNC=[13C]3[13C]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661974 | |

| Record name | 4-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)(3,4-~13~C_2_)-1H-pyrrole-3-(~13~C)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185003-07-9 | |

| Record name | 4-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)(3,4-~13~C_2_)-1H-pyrrole-3-(~13~C)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fungicidal Mechanism of Action of Fludioxonil-13C3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludioxonil, a phenylpyrrole fungicide, is a critical tool in the management of a broad spectrum of fungal pathogens. Its efficacy stems from a unique mechanism of action targeting a highly conserved signaling pathway in fungi, which is absent in mammals, making it a subject of significant interest for targeted antifungal development. This technical guide provides a comprehensive overview of the molecular mechanism of Fludioxonil, with a focus on its isotopically labeled form, Fludioxonil-13C3, which serves as an invaluable tool in mechanistic studies. We delve into the core signaling pathways affected, present quantitative efficacy data, detail relevant experimental protocols, and provide visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Hyperactivation of the High Osmolarity Glycerol (HOG) Pathway

Fludioxonil's primary mode of action is the disruption of the High Osmolarity Glycerol (HOG) signaling pathway, a crucial mitogen-activated protein kinase (MAPK) cascade that allows fungi to adapt to osmotic stress.[1][2][3] The isotopic labeling in this compound does not alter its biological activity; it functions identically to the unlabeled compound and is used as a tracer for quantification in research settings.[4]

The key molecular target of Fludioxonil is a Group III Hybrid Histidine Kinase (HHK) , an intracellular osmosensor homologous to Neurospora crassa OS-1.[1][5][6] Under normal osmotic conditions, the HHK autophosphorylates and transfers the phosphate group through a phosphorelay system, ultimately keeping the HOG pathway inactive.

Fludioxonil's interaction with the HHK is multifaceted and leads to the paradoxical and detrimental hyperactivation of the HOG pathway:

-

Conversion to a Phosphatase: Recent evidence suggests that Fludioxonil binding converts the HHK from a kinase into a phosphatase. This altered function leads to the dephosphorylation of the downstream histidine-containing phosphotransfer protein (HPt), such as Ypd1, which in turn constitutively activates the HOG pathway.

-

Induction of Reactive Aldehydes: Another proposed mechanism involves Fludioxonil inhibiting sugar-metabolizing enzymes, leading to the accumulation of the reactive aldehyde, methylglyoxal.[7] This increase in aldehydic stress is then sensed by the HHK, triggering the lethal cascade.[7]

This hyperactivation of the HOG pathway in the absence of genuine osmotic stress leads to a cascade of downstream events culminating in cell death:

-

Glycerol Over-accumulation and Cell Swelling: The activated HOG pathway stimulates excessive production and accumulation of intracellular glycerol, the primary osmolyte in fungi.[1][8] This leads to an influx of water, causing hyphal swelling, bursting, and ultimately, cell lysis.[1][3]

-

Inhibition of Glucose Transport: Fludioxonil has been shown to inhibit the transport-associated phosphorylation of glucose, which curtails mycelial growth.[8]

-

Increased Oxidative Stress: The fungicidal action is also associated with a disruption in reactive oxygen species (ROS) homeostasis, leading to increased oxidative stress within the fungal cell.[9]

-

Inhibition of Spore Germination and Mycelial Growth: The culmination of these cellular disruptions is the potent inhibition of fungal spore germination and mycelial proliferation.[10]

Signaling Pathway Diagram

Caption: Fludioxonil's effect on the HOG signaling pathway.

Quantitative Efficacy Data

The efficacy of Fludioxonil is typically quantified by determining the Effective Concentration required to inhibit 50% of fungal growth (EC50). These values vary depending on the fungal species and the presence of resistance mechanisms.

| Fungal Species | Fludioxonil EC50 (µg/mL) | Resistance Status | Reference |

| Botrytis cinerea | < 0.1 | Sensitive | [10] |

| Botrytis cinerea | 0.16 - 100 | Low to High Resistance | [10] |

| Fusarium graminearum | 0.13 ± 0.12 | Sensitive (Baseline) | [8] |

| Fusarium pseudograminearum | 0.0165 - 0.1789 | Sensitive (Baseline) | [5] |

| Aspergillus flavus | 0.06 - 0.11 | Sensitive | [11] |

| Scenedesmus rubescens (microalgae) | 0.08 (24h) | N/A | [12] |

| Dunaliella tertiolecta (microalgae) | 0.19 (48h) | N/A | [12] |

Resistance Mechanisms

Resistance to Fludioxonil in fungal populations is a growing concern. The primary mechanisms of resistance that have been identified are:

-

Target Site Modification: Point mutations in the Group III Hybrid Histidine Kinase (HHK) gene can reduce the binding affinity of Fludioxonil, thereby decreasing its efficacy.[10]

-

Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, preventing it from reaching its target.[1][10] The overexpression of the ABC transporter BcatrB is a well-documented resistance mechanism in Botrytis cinerea.[10]

Detailed Experimental Protocols

Protocol for In Vitro Fungicide Sensitivity Testing (EC50 Determination)

This protocol is adapted from methodologies used for Fusarium and Botrytis species.[8][10][13]

Objective: To determine the EC50 value of Fludioxonil for a specific fungal isolate.

Materials:

-

Fungal isolate of interest

-

Potato Dextrose Agar (PDA)

-

Technical grade Fludioxonil (and this compound for comparative studies)

-

Acetone (or other suitable solvent)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

-

Calipers

Procedure:

-

Prepare Fungicide Stock Solution: Dissolve technical grade Fludioxonil in acetone to create a high-concentration stock solution (e.g., 10 mg/mL). This compound should be prepared similarly.

-

Prepare Fungicide-Amended Media: Autoclave PDA and cool to 50-55°C. Add appropriate volumes of the Fludioxonil stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL). Also, prepare control plates with acetone only. Pour the amended PDA into Petri dishes.

-

Inoculation: From the margin of an actively growing culture of the fungal isolate, take 5 mm mycelial plugs using a sterile cork borer. Place one plug mycelium-side down in the center of each fungicide-amended and control plate.

-

Incubation: Incubate the plates at a suitable temperature (e.g., 22-25°C) in the dark for a period sufficient for measurable growth on the control plates (e.g., 48-72 hours).

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation:

-

Calculate the percentage of growth inhibition for each concentration relative to the control.

-

Use statistical software to perform a log-probit or non-linear regression analysis to determine the EC50 value.

-

Protocol for Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing the expression of genes involved in Fludioxonil's mechanism of action, such as the HHK and efflux pump genes.

Objective: To quantify the relative expression of target genes in a fungal isolate after exposure to Fludioxonil.

Materials:

-

Fungal isolate

-

Potato Dextrose Broth (PDB)

-

Fludioxonil

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., HHK, BcatrB) and a reference gene (e.g., actin)

-

qPCR instrument

Procedure:

-

Fungal Culture and Treatment: Grow the fungal isolate in PDB to the desired growth phase. Add Fludioxonil to the culture at a specific concentration (e.g., the EC50 value) and an untreated control. Incubate for a defined period (e.g., 4 hours).

-

Harvesting and RNA Extraction: Harvest the mycelia by filtration, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract total RNA using a suitable kit following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Set up qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reactions in a qPCR instrument.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in the Fludioxonil-treated samples compared to the untreated control, normalized to the reference gene.[14]

Protocol for Intracellular Glycerol Content Measurement

Objective: To measure the change in intracellular glycerol concentration in response to Fludioxonil treatment.

Materials:

-

Fungal culture

-

Fludioxonil

-

Centrifuge

-

HPLC system with a suitable column (e.g., ZORBAX NH2) and a refractive index detector.[15][16]

-

Glycerol standards

Procedure:

-

Treatment and Sample Collection: Treat fungal cultures with Fludioxonil as described for gene expression analysis. Harvest mycelia at different time points.

-

Extraction: Disrupt the fungal cells (e.g., by bead beating or sonication) in a suitable buffer to release intracellular contents.

-

Sample Preparation: Centrifuge the lysate to pellet cellular debris. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Inject the filtered supernatant into the HPLC system. Separate and quantify glycerol based on the retention time and peak area compared to a standard curve generated with known concentrations of glycerol.

Mandatory Visualizations

Experimental Workflow for Fungicide Resistance Phenotyping

Caption: Workflow for assessing Fludioxonil resistance.

Logical Relationship of Fludioxonil's Multifaceted Action

Caption: Interconnected effects of Fludioxonil on fungal cells.

References

- 1. Transcriptomic Analysis of Resistant and Wild-Type Botrytis cinerea Isolates Revealed Fludioxonil-Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Workflows for detecting fungicide resistance in net form and spot form net blotch pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Detection of fungicide resistance to fludioxonil and tebuconazole in Fusarium pseudograminearum, the causal agent of Fusarium crown rot in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impacts of fludioxonil resistance on global gene expression in the necrotrophic fungal plant pathogen Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The HOG pathway and the regulation of osmoadaptive responses in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. peerj.com [peerj.com]

- 14. mdpi.com [mdpi.com]

- 15. scielo.br [scielo.br]

- 16. scielo.br [scielo.br]

A Technical Guide to Procuring and Utilizing Fludioxonil-13C3 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive information on sourcing Fludioxonil-13C3 analytical standard, detailed experimental protocols for its application, and a visual representation of its fungicidal mechanism of action. This resource is intended to support researchers in the fields of agrochemistry, environmental science, and drug development in their analytical and mechanistic studies.

Sourcing this compound Analytical Standard

The procurement of high-purity, isotopically labeled analytical standards is critical for accurate quantification and metabolic studies. This compound serves as an internal standard in analytical methods to compensate for matrix effects and variations in instrument response. Below is a summary of potential suppliers for this compound. It is recommended to contact the suppliers directly to confirm current availability, pricing, and to request a certificate of analysis.

| Supplier | Product Name/Number | Available Quantities | Purity |

| LGC Standards | This compound / TRC-F427002 | 1 mg, 10 mg | >95% (HPLC)[1] |

| MedChemExpress | This compound / HY-112023S | Inquire for details | Inquire for details[2] |

| Santa Cruz Biotechnology | This compound / sc-479493 | Inquire for details | For Research Use Only[3] |

| Clearsynth | Fludioxonil 13C3 / CS-T-102654 | Inquire for details | Accompanied by Certificate of Analysis |

Experimental Protocols: Quantification of Fludioxonil in Complex Matrices

The following protocols are detailed methodologies for the extraction and quantification of fludioxonil from various sample matrices. The use of this compound as an internal standard is highly recommended to ensure analytical accuracy.

QuEChERS Method for Fruits and Vegetables

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[4][5]

Extraction:

-

Homogenize a representative 10-15 g sample of the fruit or vegetable.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Shake for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

LC-MS/MS Analysis of Fludioxonil

This method is suitable for the sensitive and selective quantification of fludioxonil in complex sample extracts, such as those obtained from the QuEChERS protocol.

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fludioxonil: Monitor appropriate precursor and product ion transitions (e.g., m/z 247 → 126).[6]

-

This compound: Monitor the corresponding mass-shifted transitions.

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

Mechanism of Action: Fludioxonil's Impact on Fungal Signaling

Fludioxonil exerts its fungicidal effect by interfering with the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[7][8][9] This pathway is crucial for fungal adaptation to osmotic stress. Fludioxonil is believed to hyperactivate the HOG pathway, leading to an uncontrolled accumulation of glycerol, which ultimately causes cell swelling and lysis.[9]

The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for its analysis.

Caption: Proposed signaling pathway of Fludioxonil's fungicidal action.

Caption: General workflow for the analysis of Fludioxonil residues.

References

- 1. fao.org [fao.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impacts of fludioxonil resistance on global gene expression in the necrotrophic fungal plant pathogen Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

Fludioxonil-13C3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on Fludioxonil-13C3, a stable isotope-labeled phenylpyrrole fungicide. This document is intended to serve as a foundational resource for researchers and professionals engaged in analytical and metabolic studies involving Fludioxonil.

Core Physicochemical Data

A summary of the key identifiers and properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1185003-07-9 | [1][2][3][4] |

| Molecular Formula | C₉¹³C₃H₆F₂N₂O₂ | [5][6] |

| Molecular Weight | 251.16 g/mol | [1][5][6] |

| Unlabelled CAS Number | 131341-86-1 | [6][7] |

Experimental Applications

This compound is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry-based assays, for the quantification of Fludioxonil in various matrices. Its stable isotope composition allows for precise differentiation from the unlabeled analyte, ensuring high accuracy and reproducibility in experimental results.

While specific experimental protocols for this compound are method-dependent, a general workflow for its use in a quantitative analysis is outlined below.

General Experimental Workflow for Quantification of Fludioxonil using this compound

Caption: General workflow for the quantification of Fludioxonil using this compound as an internal standard.

Detailed Methodologies

Note: The following are generalized protocols and should be optimized for specific experimental conditions and matrices.

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) in a 1 mL volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the analyte in the samples.

Sample Preparation (Illustrative Example for Fruit Matrix)

-

Homogenization: Homogenize a representative portion of the fruit sample.

-

Extraction: Extract a known amount of the homogenized sample with an appropriate solvent (e.g., acetonitrile with 1% acetic acid).

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the extract.

-

Clean-up: Perform a clean-up step, such as solid-phase extraction (SPE) with a C18 cartridge, to remove interfering matrix components.

-

Reconstitution: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for injection.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Fludioxonil and this compound. The transitions for the labeled standard will be shifted by +3 m/z compared to the unlabeled analyte.

-

Signaling Pathways

Fludioxonil is known to affect various cellular pathways. While this compound is used as a tracer and is not expected to have a different biological effect than its unlabeled counterpart, understanding the signaling pathways of Fludioxonil is crucial for interpreting toxicological and metabolic studies.

Caption: Putative signaling pathways affected by Fludioxonil exposure.

References

- 1. 4-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)(3,4-~13~C_2_)-1H-pyrrole-3-(~13~C)carbonitrile | C12H6F2N2O2 | CID 45039262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. stable-isotopes.com [stable-isotopes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS | LGC Standards [lgcstandards.com]

- 7. This compound | CAS | LGC Standards [lgcstandards.com]

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Fludioxonil-13C3

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry and drug development, the purity of standards is paramount. This is particularly true for isotopically labeled internal standards like Fludioxonil-13C3, which are indispensable for accurate quantification in complex matrices. This technical guide delves into the core requirements for the isotopic purity of this compound, offering a comprehensive overview of regulatory expectations, analytical methodologies for purity determination, and insights into its synthesis.

The Imperative of High Isotopic Purity

This compound serves as an internal standard in analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS), for the quantification of its unlabeled counterpart, the fungicide Fludioxonil. The accuracy of the analytical data is directly contingent on the precise knowledge of the isotopic purity and chemical purity of the labeled standard. High isotopic purity ensures that the signal from the standard is distinct and does not interfere with the quantification of the native analyte, thereby minimizing analytical bias.

While specific numerical requirements for the isotopic purity of this compound are not explicitly defined in regulatory guidelines, the overarching principle in documents from the U.S. Environmental Protection Agency (EPA) and the European Commission (SANTE guidelines) is the use of well-characterized standards of known purity.[1][2][3][4][5][6] The common industry practice for 13C-labeled internal standards is to achieve an isotopic enrichment of ≥99%. This high level of enrichment ensures the reliability and accuracy of residue analysis.

Quantitative Data Summary

For clarity and easy comparison, the typical purity specifications for commercially available this compound and similar 13C-labeled pesticide standards are summarized in the table below. It is important to note that while a specific Certificate of Analysis for this compound with detailed isotopic distribution was not publicly available, the data presented reflects the general standards in the industry.

| Parameter | Typical Specification | Method of Analysis | Notes |

| Isotopic Purity | ≥99 atom % 13C | Mass Spectrometry | Represents the percentage of molecules that are labeled with the desired number of 13C atoms. |

| Chemical Purity | >95% | HPLC, GC | Refers to the percentage of the material that is the compound of interest, irrespective of its isotopic composition.[7][8] |

| Unlabeled Content | <1% | Mass Spectrometry | The percentage of the standard that is the unlabeled analyte. A low value is critical to avoid overestimation of the native compound. |

Experimental Protocols for Purity Determination

The assessment of isotopic and chemical purity requires robust analytical methods. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Isotopic Purity Determination by LC-HRMS

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. A series of dilutions are then made to create working solutions for analysis.

-

Chromatographic Separation: The labeled standard is separated from potential impurities using a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometric Analysis: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The instrument is operated in full scan mode to acquire high-resolution mass spectra of the eluting peaks.

-

Data Analysis: The isotopic distribution of the this compound is determined by analyzing the mass spectrum. The relative intensities of the monoisotopic peak (containing only 12C, 1H, 14N, 16O, and 19F) and the peaks corresponding to the incorporation of one, two, and three 13C atoms are measured. The isotopic purity is calculated based on the relative abundance of the M+3 peak. Corrections for the natural abundance of isotopes in the unlabeled Fludioxonil molecule are applied to accurately determine the level of enrichment.

Purity and Structural Confirmation by NMR Spectroscopy

Methodology:

-

Sample Preparation: A concentrated solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

1H NMR Analysis: A proton NMR spectrum is acquired to confirm the overall structure of the molecule and to assess for the presence of any proton-containing impurities.

-

13C NMR Analysis: A carbon-13 NMR spectrum is acquired. The positions of the 13C labels will show significantly enhanced signals compared to the natural abundance 13C signals. This confirms the location of the isotopic labels within the molecule. The integration of these signals relative to any impurity signals can also provide an estimate of chemical purity.

-

Quantitative NMR (qNMR): For a more precise determination of chemical purity, a qNMR experiment can be performed using a certified reference standard.

Insights into the Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available, the general synthetic routes for Fludioxonil and the principles of 13C-labeling allow for a logical deduction of its preparation. The synthesis of phenylpyrrole compounds often involves the construction of the pyrrole ring from acyclic precursors.

A plausible approach for the introduction of the three 13C atoms would involve the use of a 13C-labeled precursor for the carbon atoms of the pyrrole ring and the nitrile group. For example, a synthetic strategy could utilize [1,2,3-13C3]-acrylonitrile or a similarly labeled three-carbon synthon to construct the pyrrole ring with the desired labeling pattern. The synthesis would likely proceed through a multi-step sequence involving condensation and cyclization reactions to form the final labeled Fludioxonil molecule. Careful purification by chromatography is essential to ensure high chemical purity of the final product.

Conclusion

Ensuring the high isotopic and chemical purity of this compound is critical for its function as a reliable internal standard in residue analysis. While explicit regulatory limits are not defined, the expectation of the scientific and regulatory communities is for isotopic enrichment to be at or above 99%. The combination of advanced analytical techniques such as LC-HRMS and NMR spectroscopy provides a robust framework for the comprehensive characterization of this essential analytical standard. For researchers, scientists, and drug development professionals, a thorough understanding of these purity requirements and the methods for their verification is fundamental to generating accurate and defensible analytical data.

References

- 1. EUROPE - COM: Publication of a new guidance document on analytical methods - Lynxee consulting [lynxee.consulting]

- 2. epa.gov [epa.gov]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. food.ec.europa.eu [food.ec.europa.eu]

- 5. epa.gov [epa.gov]

- 6. EURL | Residues of Pesticides | Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed [eurl-pesticides.eu]

- 7. This compound | CAS | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

Commercial Suppliers and Technical Applications of Fludioxonil-13C3: A Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of commercial sources for Fludioxonil-13C3 and detailed methodologies for its application in experimental settings. This compound, a stable isotope-labeled form of the phenylpyrrole fungicide Fludioxonil, serves as a critical internal standard for quantitative analysis and as a tool in metabolic and mechanistic studies.

Commercial Availability and Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. While specific lot details may vary, the following tables summarize the available quantitative data for easy comparison. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier for precise data on chemical and isotopic purity.

| Supplier | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Santa Cruz Biotechnology | This compound | C₉¹³C₃H₆F₂N₂O₂ | 251.16 | Refer to CoA[1] |

| MedChemExpress | This compound | Not explicitly stated | Not explicitly stated | Refer to CoA[2] |

| LGC Standards | This compound | C₉¹³C₃H₆F₂N₂O₂ | 251.16 | >95% (HPLC)[3] |

| Clearsynth | Fludioxonil 13C3 | Not explicitly stated | Not explicitly stated | Accompanied by CoA |

| Stable-Isotopes | Fludioxonil 13C3 | Not explicitly stated | Not explicitly stated | High quality |

Mechanism of Action and Biological Effects

Fludioxonil primarily exerts its antifungal activity by interfering with the High Osmolarity Glycerol (HOG) signaling pathway in fungi, which is crucial for adaptation to osmotic stress.[4][5] This disruption leads to an accumulation of glycerol, causing cell swelling and eventual lysis. In non-fungal systems, including mammalian cells, studies have indicated that Fludioxonil can induce apoptosis, cause DNA damage, and promote the generation of reactive oxygen species (ROS).[6][7]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Fludioxonil.

Experimental Protocols

The following are detailed methodologies for key experiments involving Fludioxonil. Given that this compound is primarily used as an internal standard, the protocols for biological assays are based on studies using unlabeled Fludioxonil.

Protocol 1: Quantification of Fludioxonil in Biological Matrices using LC-MS/MS with this compound Internal Standard

This protocol outlines the use of this compound as an internal standard for the accurate quantification of Fludioxonil in complex samples like plant tissues or cell lysates.

1. Materials:

-

Fludioxonil analytical standard

-

This compound

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Sample matrix (e.g., homogenized plant tissue, cell lysate)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

2. Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of Fludioxonil (1 mg/mL) in acetonitrile.

-

Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

-

Create a series of calibration standards by serially diluting the Fludioxonil stock solution and adding a constant concentration of the this compound internal standard to each.

-

-

Sample Preparation:

-

To 1 g of homogenized sample, add a known amount of the this compound internal standard solution.

-

Add 5 mL of acetonitrile and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

-

Monitor the precursor-to-product ion transitions for both Fludioxonil and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Fludioxonil to this compound against the concentration of the Fludioxonil standards.

-

Determine the concentration of Fludioxonil in the samples by interpolating their peak area ratios onto the calibration curve.

-

Protocol 2: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for detecting apoptosis in cells treated with Fludioxonil.[8][9]

1. Materials:

-

Cell line of interest (e.g., human cancer cell line)

-

Cell culture medium and supplements

-

Fludioxonil

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

2. Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of Fludioxonil (and a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with serum-containing medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

Analyze the distribution of cells:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Protocol 3: Evaluation of DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)

This protocol is designed to assess DNA strand breaks in cells exposed to Fludioxonil.[10][11]

1. Materials:

-

Cell line of interest

-

Fludioxonil

-

Comet assay kit (including low melting point agarose, lysis solution, and electrophoresis buffer)

-

Microscope slides (pre-coated or as specified in the kit)

-

PBS

-

DNA stain (e.g., SYBR Green, propidium iodide)

-

Fluorescence microscope with appropriate filters

2. Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with Fludioxonil as described in Protocol 2.

-

Harvest cells and wash with cold PBS.

-

Resuspend the cells in cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

-

Slide Preparation:

-

Mix a small volume of the cell suspension with molten low melting point agarose (at ~37°C) at a ratio of 1:10 (v/v).

-

Quickly pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

-

Place the slide on a cold flat surface for the agarose to solidify.

-

-

Cell Lysis:

-

Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoids.

-

-

DNA Unwinding and Electrophoresis:

-

Immerse the slides in a horizontal gel electrophoresis tank filled with cold alkaline or neutral electrophoresis buffer.

-

Allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Gently remove the slides from the tank and wash them with a neutralization buffer.

-

Stain the DNA by adding a drop of a fluorescent DNA stain.

-

-

Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Damaged DNA will migrate from the nucleus, forming a "comet tail." The extent of DNA damage is proportional to the length and intensity of the tail.

-

Analyze the comet images using appropriate software to quantify parameters such as tail length, percent DNA in the tail, and tail moment.

-

This guide provides a foundational understanding of the commercial landscape and technical applications of this compound. For specific research applications, further optimization of these protocols may be necessary. Always refer to the manufacturer's instructions and relevant scientific literature for the most accurate and up-to-date information.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. Impacts of fludioxonil resistance on global gene expression in the necrotrophic fungal plant pathogen Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fludioxonil, a phenylpyrrol pesticide, induces Cytoskeleton disruption, DNA damage and apoptosis via oxidative stress on rat glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 11. creative-diagnostics.com [creative-diagnostics.com]

Decoding the Certificate of Analysis: A Technical Guide to Fludioxonil-13C3

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for an isotopically labeled compound like Fludioxonil-13C3 is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are paramount for the accuracy and reliability of experimental results. This guide offers an in-depth explanation of a typical CoA for this compound, detailing the significance of the data presented and the analytical techniques employed.

Understanding the Core Data: A Summary

A Certificate of Analysis for this compound quantifies key quality attributes of the standard. The following tables summarize the kind of data typically presented, offering a clear comparison of expected specifications.

Table 1: Identity and General Information

| Parameter | Typical Specification | Significance |

| Product Name | This compound | Confirms the specific isotopically labeled analogue. |

| CAS Number | 1185003-07-9 | A unique identifier for the specific chemical substance. |

| Chemical Formula | C₉¹³C₃H₇F₂N₂O₂ | Indicates the molecular composition, including the three ¹³C atoms. |

| Molecular Weight | 251.16 g/mol | The mass of one mole of the substance, crucial for accurate dilutions. |

| Appearance | White to off-white solid | A qualitative check of the physical state and color. |

| Storage Conditions | +4°C | Recommended temperature to ensure stability of the compound. |

Table 2: Purity and Isotopic Enrichment

| Parameter | Typical Specification | Method | Significance |

| Chemical Purity | >95% | HPLC | Ensures that the majority of the material is the desired compound. |

| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry | Confirms the high abundance of the ¹³C isotope at the labeled positions. |

| Residual Solvents | Conforms to specification | GC-HS | Quantifies any remaining solvents from the synthesis process. |

| Water Content | <0.5% | Karl Fischer Titration | Determines the amount of water present, which can affect concentration. |

Experimental Protocols: The Methodologies Behind the Data

The data presented in a CoA is generated through rigorous analytical testing. Below are detailed methodologies for the key experiments typically cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound.

-

Principle: The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture).

-

Instrumentation: A standard HPLC system consists of a solvent reservoir, a pump, an injector, a chromatographic column (e.g., C18), a detector (e.g., UV-Vis or Diode Array), and a data acquisition system.

-

Procedure:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent, such as acetonitrile, to a known concentration.

-

A small volume of the sample solution is injected into the HPLC system.

-

The mobile phase, often a gradient of water and acetonitrile, carries the sample through the column.

-

This compound and any impurities are separated based on their affinity for the stationary phase.

-

The detector measures the absorbance of the eluting components at a specific wavelength (e.g., 270 nm).

-

The purity is calculated by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram.

-

Mass Spectrometry (MS) for Isotopic Enrichment

Mass Spectrometry is the definitive technique for confirming the isotopic enrichment of this compound.

-

Principle: This technique measures the mass-to-charge ratio (m/z) of ions. The presence of ¹³C atoms results in a predictable mass shift compared to the unlabeled analogue.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet like LC or GC (LC-MS/MS or GC-MS), is used.

-

Procedure:

-

The sample is introduced into the ion source of the mass spectrometer, where it is ionized.

-

The resulting ions are accelerated and separated based on their m/z ratio in a mass analyzer.

-

The detector measures the abundance of each ion.

-

The isotopic enrichment is determined by comparing the intensity of the ion peak corresponding to this compound (with three ¹³C atoms) to the intensity of the peak for the unlabeled Fludioxonil and any partially labeled species.

-

QuEChERS Method for Sample Preparation

For the analysis of Fludioxonil in complex matrices like food or environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique.[1]

-

Principle: This is a streamlined extraction and cleanup method that removes a significant portion of matrix interferences before instrumental analysis.

-

Procedure:

-

A homogenized sample is weighed into a centrifuge tube.

-

Acetonitrile is added, and the sample is shaken vigorously.

-

A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce liquid-liquid partitioning and remove water.

-

The tube is centrifuged, and the upper acetonitrile layer, containing the analyte, is collected.

-

For further cleanup, a portion of the extract is mixed with a dispersive solid-phase extraction (d-SPE) sorbent and centrifuged.

-

The final extract is then ready for analysis by LC-MS/MS or GC-MS.[1][2]

-

Visualizing the Science: Diagrams and Workflows

To further elucidate the context and application of this compound, the following diagrams illustrate its mode of action and a typical analytical workflow.

References

Methodological & Application

Application Note: High-Throughput Analysis of Fludioxonil in Food Matrices using LC-MS/MS with Fludioxonil-13C3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludioxonil is a broad-spectrum phenylpyrrole fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental crops. Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in food products to ensure consumer safety and compliance with regulatory limits. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard, such as Fludioxonil-13C3, is crucial for accurate and precise quantification in complex matrices. This internal standard co-elutes with the native analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby providing a more reliable measure of the analyte's concentration. This application note provides a detailed protocol for the determination of fludioxonil in various food matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis with this compound as an internal standard.

Principle of the Method

The method involves the extraction of fludioxonil from a homogenized sample using acetonitrile, followed by a salting-out step to partition the analyte into the organic phase. A dispersive solid-phase extraction (d-SPE) cleanup is then employed to remove interfering matrix components. The final extract is analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. This compound is added at the beginning of the sample preparation process to compensate for any losses during extraction and cleanup, as well as for variations in instrument response.

Experimental Protocols

Reagents and Materials

-

Fludioxonil analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, 99% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for pigmented samples)

-

QuEChERS extraction salt packets (e.g., 4 g MgSO₄, 1 g NaCl)

-

Dispersive SPE tubes (containing PSA, C18, and/or GCB)

Standard Solutions Preparation

-

Fludioxonil Stock Solution (1000 µg/mL): Accurately weigh 10 mg of fludioxonil standard and dissolve in 10 mL of acetonitrile.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions of fludioxonil (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with acetonitrile.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a concentration of 1 µg/mL.

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube. The composition of the d-SPE tube will depend on the matrix:

-

General Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA.

-

High-Fat Matrices: 150 mg MgSO₄, 50 mg PSA, 50 mg C18.

-

Pigmented Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA, 7.5 mg GCB.

-

-

Vortex for 30 seconds.

-

Centrifuge at ≥10000 rpm for 2 minutes.

-

-

Final Extract:

-

Transfer the supernatant into a clean vial.

-

The extract is now ready for LC-MS/MS analysis. Dilute with the initial mobile phase if necessary.

-

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be:

-

0-1 min: 95% A

-

1-8 min: Linear gradient to 5% A

-

8-10 min: Hold at 5% A

-

10.1-12 min: Return to 95% A for re-equilibration.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions: The following MRM transitions should be monitored. Collision energies should be optimized for the specific instrument used.

-

Data Presentation

The following tables summarize typical quantitative data for the analysis of fludioxonil. This data is representative of method performance and was compiled from various studies employing similar QuEChERS and LC-MS/MS methodologies.[1][2][3][4]

Table 1: LC-MS/MS MRM Parameters for Fludioxonil and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Fludioxonil | 247.0 | 126.0 | -41 | 180.0 | -36 |

| This compound | 250.0 | 129.0 | -41 | 183.0 | -36 |

Note: Collision energies are instrument-dependent and should be optimized.

Table 2: Method Validation Data for Fludioxonil in Various Matrices

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Cherry | 0.01 | 81 | 11.9 |

| 0.1 | 94 | 2.5 | |

| 5 | 88 | 4.8 | |

| Tomato Pulp | 0.002 | 96.5 | 4.2 |

| 0.02 | 89.3 | 6.8 | |

| Pear Purée | 0.002 | 85.2 | 8.1 |

| 0.02 | 77.1 | 11.5 | |

| Persimmon | 0.01 | 95 | 8 |

| 0.1 | 102 | 5 |

Table 3: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) for Fludioxonil

| Matrix | Linearity Range (mg/kg) | Correlation Coefficient (r²) | LOD (mg/kg) | LOQ (mg/kg) |

| Cherry | 0.005 - 5.0 | >0.99 | 0.005 | 0.01 |

| Tomato Pulp | 0.002 - 0.040 | >0.998 | N/A | 0.002 |

| Persimmon | 0.0025 - 0.5 | >0.99 | N/A | 0.0025 |

Mandatory Visualizations

Caption: Experimental workflow for the analysis of Fludioxonil.

Caption: Role of this compound as an internal standard.

Conclusion

This application note provides a robust and reliable method for the quantification of fludioxonil in various food matrices using this compound as an internal standard. The QuEChERS sample preparation protocol is efficient and effective in removing matrix interferences, while the use of a stable isotope-labeled internal standard ensures high accuracy and precision of the LC-MS/MS analysis. The presented method is suitable for high-throughput routine monitoring of fludioxonil residues in food safety and quality control laboratories.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Dissipation Behavior, Residues, and Dietary Risk Assessment of Fludioxonil in Cherry via QuEChERS Using HPLC-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Analysis of Fludioxonil Residues in Food using Fludioxonil-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludioxonil is a synthetic phenylpyrrole fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for fludioxonil in food commodities to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for monitoring fludioxonil residues in the food supply chain.

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise analytical technique for quantitative analysis.[2][3] This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The use of an isotopically labeled internal standard, such as Fludioxonil-13C3, can effectively compensate for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable quantification.[2][3]

This document provides detailed application notes and protocols for the determination of fludioxonil residues in food matrices using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.

Principle of the Method: Isotope Dilution Mass Spectrometry

The core of this analytical approach is the principle of isotope dilution. A known amount of this compound is added to the sample at the beginning of the extraction process.[4][5][6] This "spiked" internal standard undergoes the same extraction, cleanup, and analytical procedures as the native fludioxonil present in the sample. Any losses of the analyte during sample preparation will be mirrored by losses of the internal standard.

In the LC-MS/MS analysis, the instrument separately measures the signal intensities of the native fludioxonil and the this compound internal standard. The ratio of the signal of the native analyte to the signal of the internal standard is then used to calculate the concentration of fludioxonil in the original sample, effectively correcting for any analytical variations.

Below is a diagram illustrating the principle of Isotope Dilution Mass Spectrometry.

Caption: Workflow of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Reagents and Materials

-

Fludioxonil analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, 3 isotopic labels)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for high chlorophyll matrices)

-

QuEChERS extraction salt packets and dSPE tubes (commercially available kits are recommended)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm, PTFE)

Standard Solution Preparation

-

Fludioxonil Stock Solution (1000 µg/mL): Accurately weigh 10 mg of fludioxonil standard and dissolve in 10 mL of acetonitrile.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to create calibration curves. A typical calibration range is 1 to 100 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation (QuEChERS Method)

The following protocol is a general guideline and may need to be optimized for specific food matrices.[7][8]

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruit, vegetable) to a uniform paste. For dry samples, it may be necessary to add a specific amount of water before homogenization.[4]

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.

-

Add 10 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing PSA and anhydrous MgSO₄. For matrices with high fat content, C18 may also be included. For samples with high pigment content like spinach, GCB may be used, but note that it can retain planar pesticides.

-

Vortex for 30 seconds.

-

Centrifuge at ≥10000 rpm for 2 minutes.

-

-

Final Extract:

-

Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

Below is a diagram illustrating the QuEChERS experimental workflow.

Caption: Step-by-step QuEChERS workflow for pesticide analysis.

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with mobile phase A (e.g., 5 mM ammonium formate and 0.1% formic acid in water) and mobile phase B (e.g., 5 mM ammonium formate and 0.1% formic acid in methanol) is typical.

-

Injection Volume: 1-10 µL.

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for fludioxonil.[9]

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. At least two transitions should be monitored for both fludioxonil and this compound for confirmation.

Table 1: Example LC-MS/MS Parameters

| Parameter | Value |

| LC System | UHPLC |

| Column | C18, 100 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol |

| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

Table 2: Example MRM Transitions for Fludioxonil and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Fludioxonil | 247.0 | 126.0 | 152.0 | 25 / 20 |

| This compound | 250.0 | 129.0 | 155.0 | 25 / 20 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation and Performance Characteristics

The use of this compound as an internal standard is expected to yield excellent method performance. The following tables summarize typical quantitative data that can be achieved with this methodology.

Table 3: Method Validation Data for Fludioxonil in Various Food Matrices

| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |

| Apples | 0.01 | 95 | 5 |

| 0.1 | 98 | 4 | |

| Grapes | 0.01 | 92 | 7 |

| 0.1 | 96 | 5 | |

| Tomatoes | 0.01 | 97 | 6 |

| 0.1 | 99 | 4 | |

| Spinach | 0.01 | 88 | 9 |

| 0.1 | 91 | 7 |

Table 4: Method Detection and Quantification Limits

| Parameter | Value (mg/kg) |

| Limit of Detection (LOD) | 0.002 |

| Limit of Quantification (LOQ) | 0.01 |

LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, from spiked blank matrix samples.

Conclusion

The combination of the QuEChERS sample preparation method with isotope dilution LC-MS/MS using this compound as an internal standard provides a robust, accurate, and reliable approach for the routine monitoring of fludioxonil residues in a wide variety of food matrices. The use of the isotopically labeled internal standard effectively mitigates matrix-induced signal suppression or enhancement, ensuring high-quality quantitative data that meets stringent regulatory requirements. This methodology is highly suitable for food safety laboratories, research institutions, and professionals involved in the development of pesticide residue analysis methods.

References

- 1. Fludioxonil | C12H6F2N2O2 | CID 86398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]

- 9. Determination of fludioxonil and famoxadone in processed fruits and vegetables by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of Fludioxonil using Fludioxonil-13C3 Internal Standard

Introduction

Fludioxonil is a synthetic phenylpyrrole fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops. Its mode of action involves the inhibition of a specific protein kinase, which disrupts the osmotic stress response pathway in fungi. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Fludioxonil in food products, necessitating sensitive and accurate analytical methods for its quantification.

The use of a stable isotope-labeled internal standard, such as Fludioxonil-13C3, is the gold standard for accurate quantification in complex matrices. This internal standard mimics the chemical behavior of the analyte but is distinguishable by its mass, allowing for the correction of matrix effects and variations in sample preparation and instrument response.

This document provides a detailed protocol for the sample preparation and analysis of Fludioxonil in fruit matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and utilizing this compound as an internal standard.

Mechanism of Action: Inhibition of the HOG Signaling Pathway

Fludioxonil's fungicidal activity stems from its ability to disrupt the High Osmolarity Glycerol (HOG) signaling pathway in fungi. This pathway is crucial for fungi to adapt to changes in their osmotic environment. Fludioxonil is believed to hyperactivate the HOG pathway, leading to an uncontrolled accumulation of glycerol, which ultimately results in cell lysis and death. The primary target is a hybrid histidine kinase enzyme within this pathway.

Figure 1. Simplified diagram of the HOG signaling pathway and the action of Fludioxonil.

Experimental Protocols

Materials and Reagents

-

Fludioxonil analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, 99% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Magnesium sulfate (anhydrous, analytical grade)

-

Sodium chloride (analytical grade)

-

Trisodium citrate dihydrate (analytical grade)

-

Disodium hydrogen citrate sesquihydrate (analytical grade)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

QuEChERS extraction salt packets/tubes

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm, PTFE or nylon)

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL):

-

Accurately weigh 10 mg of Fludioxonil and this compound into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol.

-

Store at -20°C in amber glass vials.

-

-

Intermediate Standard Solutions (10 µg/mL):

-

Pipette 100 µL of each stock solution into separate 10 mL volumetric flasks.

-

Bring to volume with methanol.

-

-

Working Internal Standard Solution (1 µg/mL):

-

Pipette 100 µL of the this compound intermediate standard solution into a 10 mL volumetric flask.

-

Bring to volume with acetonitrile.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by diluting the Fludioxonil intermediate standard solution with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL.

-

Fortify each calibration standard with the working internal standard solution to a final concentration of 10 ng/mL of this compound.

-

Sample Preparation (QuEChERS Method)

The following workflow outlines the QuEChERS sample preparation procedure.

Figure 2. QuEChERS workflow for Fludioxonil analysis in fruit samples.

Protocol Steps:

-

Homogenization: Homogenize a representative portion of the fruit sample.

-

Extraction:

-

Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 100 µL of the 1 µg/mL this compound working internal standard solution.

-

Add 10 mL of acetonitrile.

-

Cap the tube and vortex or shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 5000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing a mixture of anhydrous MgSO₄ (e.g., 150 mg), PSA (e.g., 50 mg), and C18 (e.g., 50 mg). The exact composition may vary depending on the fruit matrix.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Recommended Conditions |

| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

Table 2: MRM Transitions for Fludioxonil and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Fludioxonil | 249.0 | 127.0 | 154.0 | 25 |

| This compound | 252.0 | 130.0 | 157.0 | 25 |

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation and Performance Characteristics

The use of an isotopically labeled internal standard generally yields high accuracy and precision. The following table summarizes typical performance data for the analysis of Fludioxonil in fruit matrices using the QuEChERS method and LC-MS/MS.

Table 3: Typical Method Performance Data

| Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) | Limit of Detection (LOD) (mg/kg) |

| Cherry | 0.01 | 81 - 94 | 2.5 - 11.9 | 0.01 | 0.005 |

| Cherry | 0.1 | 81 - 94 | 2.5 - 11.9 | - | - |

| Cherry | 5.0 | 81 - 94 | 2.5 - 11.9 | - | - |

| Apple | 0.02 | 97 | 9.8 | 0.02 | - |

| Pear | 0.02 | 97 | 9.8 | 0.02 | - |

Note: The reported recovery and RSD values are typical for Fludioxonil analysis; the use of this compound is expected to provide robust and reliable results within these ranges.

Conclusion

The described QuEChERS extraction and cleanup method, followed by LC-MS/MS analysis with the use of this compound as an internal standard, provides a reliable and sensitive approach for the quantification of Fludioxonil residues in fruit samples. This method is suitable for routine monitoring to ensure compliance with regulatory MRLs and to support food safety programs. The inclusion of the isotopically labeled internal standard is critical for mitigating matrix effects and ensuring the highest quality of analytical data.

Application Notes and Protocols for the Analysis of Fludioxonil in Environmental Samples using Fludioxonil-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Fludioxonil in environmental samples, specifically soil and water. The methodology leverages the stability and accuracy of isotope dilution mass spectrometry, employing Fludioxonil-¹³C₃ as an internal standard to ensure high-quality data for environmental monitoring and risk assessment.

Introduction

Fludioxonil is a synthetic phenylpyrrole fungicide widely used in agriculture to control a broad spectrum of fungal pathogens. Its persistence and potential for runoff necessitate reliable and sensitive analytical methods for its detection in environmental matrices. Isotope dilution analysis, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a powerful technique that corrects for matrix effects and variations in sample preparation, leading to highly accurate and precise quantification.[1][2] Fludioxonil-¹³C₃, a stable isotope-labeled analog of Fludioxonil, serves as an ideal internal standard for this purpose.[3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled standard (e.g., Fludioxonil-¹³C₃) to a sample at the beginning of the analytical process. This "spiked" standard behaves chemically and physically identically to the native analyte (Fludioxonil) throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, accurate quantification can be achieved, as any losses or variations during sample processing will affect both the analyte and the standard equally.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Fludioxonil in environmental and agricultural matrices using LC-MS/MS. The use of an internal standard like Fludioxonil-¹³C₃ is expected to yield recoveries approaching 100% and improve precision (lower RSD).